methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
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Overview
Description
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid with methyl iodide under basic conditions to introduce the iodomethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often involving catalysts to improve yield and selectivity. The process requires careful monitoring of temperature, pressure, and reaction time to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as chromium(VI) oxide or potassium permanganate .
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .
Substitution: Reactions often use nucleophiles like iodide ions or alkyl halides .
Major Products Formed:
Oxidation: Can produce carboxylic acids or ketones.
Reduction: May yield alcohols or aldehydes.
Substitution: Results in the exchange of functional groups, leading to various derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: Research in biology explores its potential as a probe for studying biological systems, particularly in cell imaging and bioconjugation techniques.
Medicine: In medicine, it is investigated for its pharmacological properties , potentially serving as a precursor for drug development.
Industry: The compound finds applications in the chemical industry for the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group, in particular, plays a crucial role in its reactivity, facilitating various biochemical pathways.
Comparison with Similar Compounds
Methyl 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Methyl 1-(chloromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Methyl 1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Uniqueness: Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate stands out due to its iodine atom, which imparts unique reactivity compared to its halogenated counterparts. This iodine atom enhances its utility in various chemical reactions and applications.
Properties
CAS No. |
2763758-65-0 |
---|---|
Molecular Formula |
C9H13IO3 |
Molecular Weight |
296.1 |
Purity |
95 |
Origin of Product |
United States |
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